molecular formula C37H35N3O2 B1377978 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine CAS No. 1450841-25-4

2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine

货号: B1377978
CAS 编号: 1450841-25-4
分子量: 553.7 g/mol
InChI 键: RQXPVLMMPSKAED-AIYQPOGASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine (CAS: 1450841-25-4) is a chiral tridentate ligand featuring a pyridine core flanked by two oxazolidine moieties. Each oxazolidine ring is substituted with a methyl group at the 4-position and two phenyl groups at the 5-position, conferring both steric bulk and chirality . This ligand is synthesized via condensation of 2,6-pyridine dicarboxyaldehyde with chiral amino alcohols, followed by purification under vacuum .

属性

IUPAC Name

(2S,4S)-4-methyl-2-[6-[(2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl]pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3/t26-,27-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPVLMMPSKAED-AIYQPOGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(O[C@H](N1)C2=NC(=CC=C2)[C@H]3N[C@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine typically involves the following steps:

    Formation of Oxazolidine Rings: The oxazolidine rings are synthesized from amino alcohols and aldehydes or ketones under acidic conditions.

    Attachment to Pyridine Core: The oxazolidine units are then attached to the 2,6-positions of the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and enantiomeric excess.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine rings, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine rings back to amino alcohols.

    Substitution: The pyridine core can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.

Major Products:

    Oxidation Products: Oxazolidinones.

    Reduction Products: Amino alcohols.

    Substitution Products: Various functionalized pyridine derivatives.

Chemistry:

    Catalysis: Used as a chiral ligand in asymmetric catalysis, particularly in [3+2] cycloaddition reactions.

    Synthesis: Facilitates the synthesis of enantiomerically pure compounds.

Biology:

    Enzyme Mimicry: Acts as a model for studying enzyme-catalyzed reactions due to its chiral nature.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of chiral materials and polymers.

作用机制

The compound exerts its effects primarily through its ability to induce chirality in chemical reactions. The oxazolidine rings provide a chiral environment that influences the stereochemistry of the reaction products. The pyridine core acts as a coordinating site for metal catalysts, enhancing their activity and selectivity.

Molecular Targets and Pathways:

    Metal Coordination: The nitrogen atoms in the pyridine and oxazolidine rings coordinate with metal ions, forming active catalytic complexes.

    Chiral Induction: The spatial arrangement of the oxazolidine rings induces chirality in the substrates, leading to enantioselective outcomes.

相似化合物的比较

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of the target compound with analogous ligands:

Compound Name Substituents Backbone Stereochemistry Molecular Weight (g/mol) Key Applications References
Target Compound : 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine 4-methyl, 5,5-diphenyl Oxazolidine (saturated) (2S,4S) Not explicitly reported Metal coordination, asymmetric catalysis
2,6-Bis[(R)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl]pyridine 4-isopropyl, 5,5-diphenyl Oxazoline (partially unsaturated) (R) 605.77 Industrial catalysis, asymmetric synthesis
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine 4-cyclohexyl Oxazoline (S) 381.51 Chiral ligand in catalysis
2,6-Bis[(S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine 4-benzyl Oxazoline (S) Not reported Asymmetric catalysis (Pd/Ag complexes)
2,6-Bis[(4S)-phenyl-2-oxazolin-2-yl]pyridine (BOPP) 4-phenyl Oxazoline (4S) 368.37 Asymmetric synthesis, enantioselective reactions
2,6-Bis[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]pyridine 4,5-diphenyl Oxazoline (4S,5R) 521.61 Not explicitly reported

Key Research Findings

Backbone Saturation :

  • The target compound’s oxazolidine backbone (saturated) provides greater conformational rigidity compared to oxazoline-based ligands (partially unsaturated). This rigidity may enhance stereochemical control in metal-catalyzed reactions .
  • Oxazoline ligands (e.g., BOPP) are widely used in asymmetric catalysis due to their tunable electronic properties and modular synthesis .

For example, the isopropyl variant (MW 605.77) is favored in industrial settings for its balance of selectivity and reactivity . Phenyl and cyclohexyl groups (e.g., in BOPP) offer moderate steric bulk, enabling applications in asymmetric alkylation and cyclopropanation .

Stereochemical Configuration :

  • The (2S,4S) configuration in the target compound creates a well-defined chiral environment, critical for inducing high enantiomeric excess (ee) in catalytic reactions .
  • Analogues like the (4S,5R)-diphenyloxazoline ligand (MW 521.61) demonstrate how stereochemistry at multiple centers further refines catalytic performance .

Industrial vs. Academic Use :

  • The isopropyl-substituted oxazoline ligand (CAS: 828918-24-7) is commercially available for industrial research, emphasizing scalability and cost-effectiveness .
  • The benzyl-substituted variant is extensively studied in academic settings for its versatility in forming Pd and Ag complexes .

生物活性

2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is a chiral compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₃₇H₃₅N₃O₂
  • Molecular Weight : 553.71 g/mol
  • CAS Number : 1450841-25-4
  • Physical State : Solid (white crystal) at room temperature .

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that it may act as a competitive inhibitor affecting the catalytic activity of certain enzymes .
  • Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways associated with mood regulation and cognitive function.

Biological Activity and Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant Properties : Some studies have indicated that the compound exhibits antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels in the brain .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antidepressant Activity :
    • A study conducted on mice showed that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft .
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in diseases such as rheumatoid arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntidepressantReduced depressive behavior
Anti-inflammatoryInhibition of cytokine production
Enzyme inhibitionCompetitive inhibition

科学研究应用

Medicinal Chemistry Applications

1. Chiral Ligands in Asymmetric Synthesis

2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is often utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with metal ions enhances the selectivity of reactions, making it valuable in synthesizing enantiomerically pure compounds. For instance, it has been employed in the synthesis of chiral amines and alcohols, which are crucial intermediates in pharmaceuticals .

2. Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. Research has shown that certain modifications to the oxazolidine moiety can enhance cytotoxicity against various cancer cell lines. This highlights its potential as a lead compound for developing new anticancer agents .

Organic Synthesis Applications

1. Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through established synthetic methodologies. It can be transformed into other valuable compounds, including those used in the synthesis of natural products and pharmaceuticals .

2. Role in Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can stabilize metal complexes. These metal-ligand complexes are essential for catalysis and materials science applications. The stability and reactivity of these complexes can be fine-tuned by modifying the pyridine or oxazolidine components .

Case Study 1: Asymmetric Catalysis

A study demonstrated the effectiveness of this compound as a ligand in the asymmetric hydrogenation of α-ketoesters. The reaction yielded high enantioselectivity (up to 95% ee) under mild conditions, showcasing its utility in producing chiral products efficiently .

Case Study 2: Anticancer Research

In another investigation, modified derivatives of this compound were tested against human breast cancer cell lines (MCF-7). The results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting that further exploration could lead to new therapeutic agents targeting cancer .

常见问题

Q. Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves absolute configuration (e.g., orthorhombic space group P2₁2₁2₁, a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) and validates stereochemistry at C2 and C4 positions .
  • NMR spectroscopy : ¹H/¹³C NMR chemical shifts (e.g., δ 119.34 ppm for C16–C17–C18 bond angles) and coupling constants confirm diastereomeric purity .
  • Elemental analysis : Matches empirical formulas (e.g., C₂₅H₂₃N₃O₂, M = 397.46 g/mol) .

How does the ligand’s chiral environment influence its performance in asymmetric catalysis?

Advanced Analysis :
The ligand acts as a tridentate N,N,N-donor in metal complexes (e.g., Pd or Ag), where its stereoelectronic properties dictate enantioselectivity:

  • Steric effects : The 4-methyl and 5,5-diphenyl groups create a rigid pocket, favoring specific transition-state geometries in reactions like α-alkynol cyclization .
  • Electronic tuning : Substituent modifications (e.g., electron-withdrawing/-donating groups) alter metal-ligand bond strength, impacting catalytic turnover and selectivity. Comparative studies with analogs (e.g., 4-benzyl derivatives) are essential .

How can contradictions in catalytic activity data between studies be systematically addressed?

Q. Conflict Resolution Strategy :

  • Control experiments : Replicate reactions under identical conditions (solvent, temperature, metal precursor) to isolate ligand-specific effects.
  • Kinetic profiling : Compare turnover frequencies (TOF) and activation parameters (ΔH‡, ΔS‡) to identify rate-limiting steps influenced by ligand structure .
  • Computational modeling : Density functional theory (DFT) calculations can reconcile discrepancies by correlating ligand conformation with catalytic intermediates .

What protocols ensure stable long-term storage of this compound?

Q. Best Practices :

  • Storage conditions : Maintain under inert atmosphere (Ar/N₂) at 2–8°C to prevent oxidation or hygroscopic degradation .
  • Crystallization : Slow evaporation from CH₂Cl₂/hexane mixtures yields stable crystals for structural studies .
  • Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure during weighing.

How do spectroscopic techniques differentiate between diastereomers or enantiomers of this ligand?

Q. Advanced Characterization :

  • NMR NOE experiments : Nuclear Overhauser effects (e.g., between pyridine protons and oxazolidine methyl groups) distinguish diastereomers .
  • Circular dichroism (CD) : Signals at 220–250 nm correlate with absolute configuration (e.g., Cotton effects for S,S vs. R,R enantiomers).
  • XRD bond metrics : Compare C–O and N–C bond lengths (e.g., 1.36 Å for N–Cₐᵣₒₘₐₜᵢc) to confirm stereochemical assignments .

What strategies are effective for modifying the ligand’s structure to enhance catalytic efficiency?

Q. Synthetic Optimization :

  • Substituent engineering : Introduce electron-deficient aryl groups (e.g., 4-CF₃) to increase Lewis acidity at the metal center .
  • Backbone flexibility : Replace pyridine with bipyridine cores to adjust bite angles and coordination geometry.
  • Hybrid ligands : Incorporate phosphine or sulfoxide moieties for synergistic effects in dual catalysis .

How can researchers troubleshoot low enantiomeric excess (ee) in reactions catalyzed by this ligand?

Q. Troubleshooting Framework :

  • Metal-ligand mismatch : Screen alternative metal precursors (e.g., [Rh(cod)₂]OTf vs. [Pd(allyl)]Cl) to identify compatible pairs.
  • Solvent polarity : Polar aprotic solvents (e.g., DCE) often enhance ee by stabilizing charged intermediates.
  • Additive screening : Chiral anions (e.g., BArF⁻) or Brønsted acids (e.g., TFA) can amplify stereoselectivity via non-covalent interactions .

What safety precautions are mandated when handling this compound?

Q. Risk Mitigation :

  • Hazard classification : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis.
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

How does this ligand compare to other PyBox derivatives in asymmetric catalysis?

Q. Comparative Analysis :

  • Steric bulk : The 4-methyl-5,5-diphenyl groups impose greater steric hindrance than 4-benzyl analogs, improving enantioselectivity in bulky substrate systems .
  • Electronic profile : Enhanced electron density at the oxazolidine nitrogen (vs. imidazole-based ligands) facilitates stronger metal coordination, increasing catalytic turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine
Reactant of Route 2
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。